![molecular formula C10H14O4S B14593261 3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one CAS No. 61427-80-3](/img/structure/B14593261.png)
3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one is a synthetic organic compound that features a furan ring substituted with an oxan-2-yl group and a sulfanylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The furan ring can be reduced under specific conditions to form dihydrofuran derivatives.
Substitution: The oxan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while reduction of the furan ring can produce dihydrofuran derivatives .
Wissenschaftliche Forschungsanwendungen
3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one involves its interaction with specific molecular targets. The oxan-2-yl and sulfanylmethyl groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan Derivatives: Compounds like 2-furylmethanethiol and 2-furylmethylsulfone share structural similarities with 3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one.
Oxan Derivatives: Compounds such as 2-oxanone and 2-oxanyl derivatives have similar oxan-2-yl groups.
Sulfur-Containing Compounds: Compounds like thiophenes and thioethers contain sulfur atoms and exhibit similar reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of the furan ring, oxan-2-yl group, and sulfanylmethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
61427-80-3 |
|---|---|
Molekularformel |
C10H14O4S |
Molekulargewicht |
230.28 g/mol |
IUPAC-Name |
4-(oxan-2-yloxy)-3-(sulfanylmethyl)-2H-furan-5-one |
InChI |
InChI=1S/C10H14O4S/c11-10-9(7(6-15)5-13-10)14-8-3-1-2-4-12-8/h8,15H,1-6H2 |
InChI-Schlüssel |
CQBBVBPLVXGNDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OC2=C(COC2=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



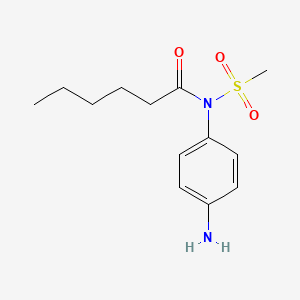
![2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14593187.png)

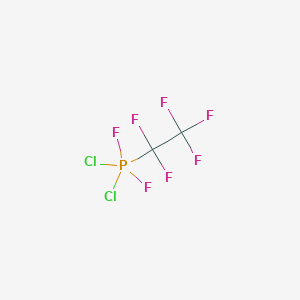

![N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide](/img/structure/B14593197.png)
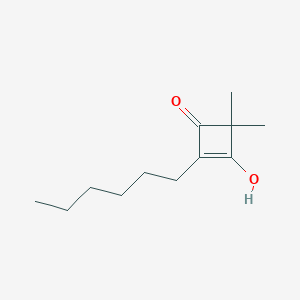
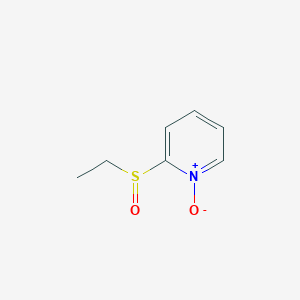
![1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14593202.png)
![Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate](/img/structure/B14593209.png)
![6-[Dodecyl(methyl)amino]hexan-1-OL](/img/structure/B14593217.png)
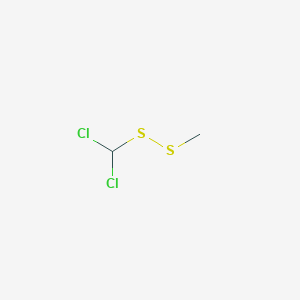
![2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline](/img/structure/B14593236.png)
